5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to interact with various molecular targets, including gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors .
Mode of Action
It has been suggested that the anticonvulsant activity of similar compounds results, at least partially, from their influence on voltage-gated sodium channels (vgscs) . These channels play a crucial role in the generation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity, suggesting that they may modulate neuronal excitability and potentially provide therapeutic benefits in conditions such as epilepsy .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazole derivatives, it may interact with various enzymes and proteins . The nature of these interactions could be influenced by the presence of the phenyl and chlorophenyl groups, which can participate in hydrophobic interactions and potentially form hydrogen bonds with biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It was found that a similar compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), exerts its effects at least partially through its influence on voltage-gated sodium channels (VGSCs) .
Temporal Effects in Laboratory Settings
A study on TP-315, a similar compound, showed that it effectively protects mice from maximal electroshock-induced seizures .
Metabolic Pathways
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), are known to inhibit oxidative phosphorylation, suggesting potential interactions with metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.
4-phenyl-1,2,4-triazole-3-thiol: Lacks the chlorine substitution on the aromatic ring.
5-(3-chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but without the phenyl substitution on the triazole ring.
Uniqueness
The presence of both the chlorine-substituted aromatic ring and the phenyl group on the triazole ring makes 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol unique. This unique structure contributes to its distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under various conditions .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMRZODAMAXOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974880 | |
Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5948-09-4 | |
Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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